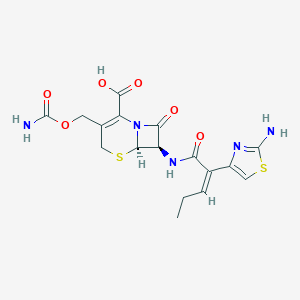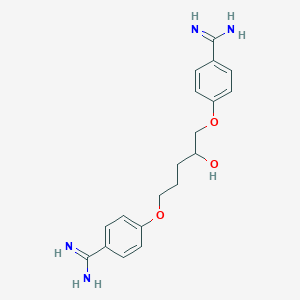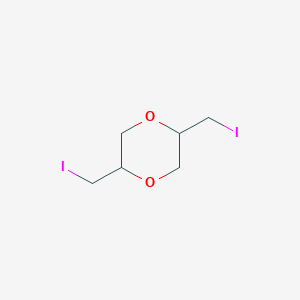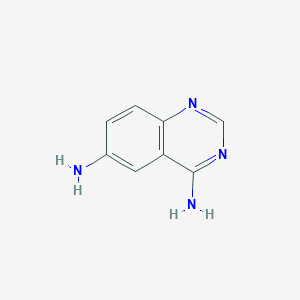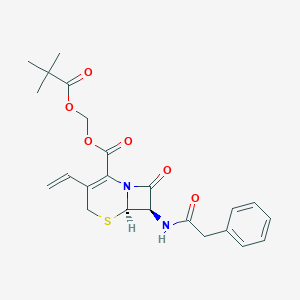
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate, also known as PVCM, is a cephalosporin antibiotic that has been synthesized and studied for its potential applications in the field of medicine.
Wirkmechanismus
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This leads to the disruption of the bacterial cell wall and ultimately results in the death of the bacteria.
Biochemische Und Physiologische Effekte
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in lab experiments is its broad-spectrum activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate is not effective against all bacterial strains, and may not be suitable for certain applications.
Zukünftige Richtungen
Future research on Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate could focus on its potential use in combination with other antibiotics to enhance its efficacy against certain bacterial strains. Additionally, further studies could investigate the potential use of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in the treatment of other diseases, such as fungal infections or viral infections. Finally, research could focus on the development of new synthetic methods for Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate that are more efficient and cost-effective.
Synthesemethoden
The synthesis of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate involves the reaction of 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid with pivaloyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in its final form.
Wissenschaftliche Forschungsanwendungen
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been studied for its potential use as an antibiotic in the treatment of bacterial infections. It has shown activity against a range of gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
CAS-Nummer |
146383-05-3 |
|---|---|
Produktname |
Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate |
Molekularformel |
C23H26N2O6S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-3-ethenyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H26N2O6S/c1-5-15-12-32-20-17(24-16(26)11-14-9-7-6-8-10-14)19(27)25(20)18(15)21(28)30-13-31-22(29)23(2,3)4/h5-10,17,20H,1,11-13H2,2-4H3,(H,24,26)/t17-,20-/m1/s1 |
InChI-Schlüssel |
IPWNJKJYNDLPHY-YLJYHZDGSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)C=C |
SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C |
Kanonische SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C |
Andere CAS-Nummern |
146383-05-3 |
Synonyme |
pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate POM-PAVCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



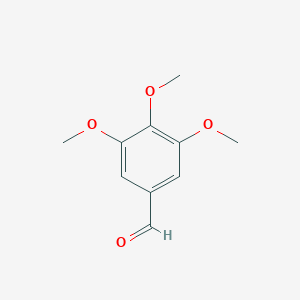
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)
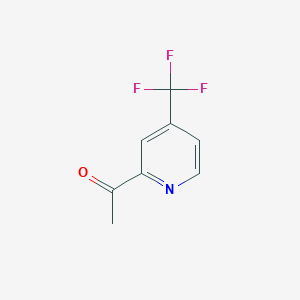
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
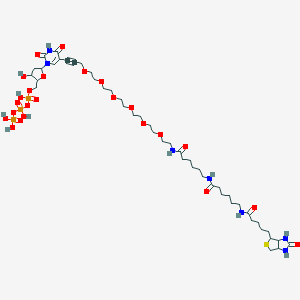
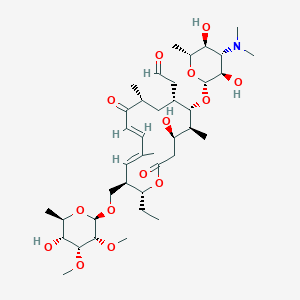
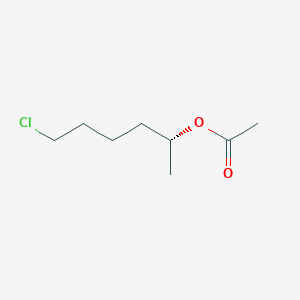
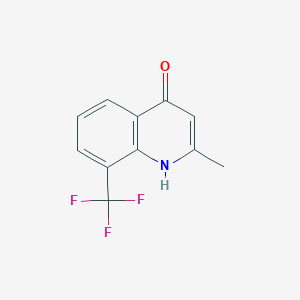
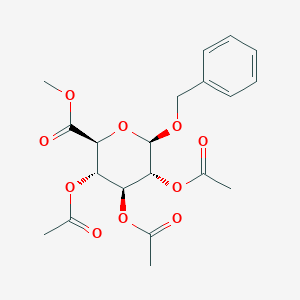
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
